molecular formula C11H22ClN3O3 B13899716 tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride

Cat. No.: B13899716
M. Wt: 279.76 g/mol
InChI Key: FFVJPYOAZDZMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a carbamate group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N-diisopropylethylamine (DIEA). The reaction mixture is usually stirred at low temperatures (0-5°C) and then allowed to reach room temperature for completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications and related information for compounds similar to "tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride":

1. Synthesis and Reactions:

  • 2-amino-N,N-diethylacetamide hydrochloride synthesis tert-Butyl N-[(diethylcarbamoyl)methyl]carbamate reacts with hydrogen chloride in 1,4-dioxane to produce 2-amino-N,N-diethylacetamide hydrochloride with a yield of 88.5% . The reaction occurs at 20°C for 16 hours .

2. Related Compounds and their Applications:

  • PROTAC Linkers: tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate can be used as a PROTAC linker in the synthesis of PROTACs . PROTACs are composed of two ligands connected by a linker, where one ligand binds to an E3 ubiquitin ligase and the other to a target protein, facilitating the selective degradation of target proteins via the ubiquitin-proteasome system .

3. Chemical Information:

  • tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate: This compound has the molecular formula C9H19NO5 .
    • IUPAC Name: tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate .
    • InChI: InChI=1S/C9H19NO5/c1-8(2,3)15-7(14)10-9(4-11,5-12)6-13/h11-13H,4-6H2,1-3H3,(H,10,14) .
    • SMILES: CC(C)(C)OC(=O)NC(CO)(CO)CO .
  • tert-butyl N-(2-(ethylamino)ethyl)carbamate: This compound has the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol .
    • IUPAC Name: tert-butyl N-[2-(ethylamino)ethyl]carbamate .
    • InChI: InChI=1S/C9H20N2O2/c1-5-10-6-7-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12) .
    • SMILES: CCNCCNC(=O)OC(C)(C)C .
  • tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: This compound has the molecular formula C11H23NO5 and a molecular weight of 249.30400 .

4. Patent Information:

  • Novel heterocyclyl compounds for treatment of cardiovascular disease are described in patent WO2010006938A1 .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The piperazine ring and carbamate group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride is unique due to the presence of the oxo group on the piperazine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Biological Activity

tert-Butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride (CAS: 2891597-78-5) is a synthetic compound with potential pharmaceutical applications. It features a piperazine core, which is known for its biological activity, particularly in the development of therapeutic agents targeting various diseases. This article provides a detailed examination of the biological activity associated with this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C11H22ClN3O3
  • Molecular Weight : 279.77 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The piperazine moiety often contributes to the modulation of neurotransmitter systems, which can influence both central nervous system (CNS) and peripheral physiological processes.

In Vitro Studies

  • Antimicrobial Activity : Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. For instance, studies involving similar piperazine-based compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
  • Cytotoxicity and Antitumor Effects : Various derivatives have been screened for cytotoxicity against cancer cell lines. Compounds structurally similar to this compound have demonstrated selective cytotoxic effects on tumor cells while sparing normal cells, indicating their potential as anticancer agents .
  • Neuropharmacological Effects : The piperazine structure is often associated with neuroactive properties. Compounds with this core have been studied for their ability to modulate neurotransmitter receptors, including serotonin and dopamine receptors, which could lead to applications in treating psychiatric disorders .

In Vivo Studies

Several in vivo studies have assessed the efficacy of piperazine derivatives in animal models:

  • Anti-inflammatory Activity : In a carrageenan-induced rat paw edema model, compounds similar to this compound exhibited significant anti-inflammatory effects, with inhibition percentages comparable to established anti-inflammatory drugs .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various piperazine derivatives against both Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, highlighting their potential as alternative treatments .
  • Case Study on Antitumor Activity : A series of experiments were conducted using cancer cell lines treated with piperazine-based compounds. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for their antitumor effects .

Data Summary

Biological ActivityMethodologyResults
AntimicrobialMIC testing against bacterial strainsEffective against multiple strains with low MIC values
CytotoxicityMTT assay on cancer cell linesSelective cytotoxicity observed
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in paw swelling compared to control

Properties

Molecular Formula

C11H22ClN3O3

Molecular Weight

279.76 g/mol

IUPAC Name

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)13-5-7-14-6-4-12-9(15)8-14;/h4-8H2,1-3H3,(H,12,15)(H,13,16);1H

InChI Key

FFVJPYOAZDZMSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCNC(=O)C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.